molecular formula C11H22N2O3 B13737128 tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate

tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B13737128
M. Wt: 230.30 g/mol
InChI Key: ZXLNERXKXKBCJS-BRFYHDHCSA-N
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Description

tert-Butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7?,8-/m1/s1

InChI Key

ZXLNERXKXKBCJS-BRFYHDHCSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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